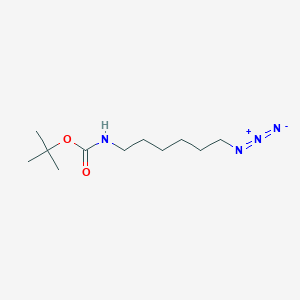

6-Azido-N-Boc-hexylamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-(6-azidohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O2/c1-11(2,3)17-10(16)13-8-6-4-5-7-9-14-15-12/h4-9H2,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVHBVRTWMFCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650628 | |

| Record name | tert-Butyl (6-azidohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129392-87-6 | |

| Record name | tert-Butyl (6-azidohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Azido-N-Boc-hexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Azido-N-Boc-hexylamine is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug development, and materials science. This document provides a comprehensive technical overview of its chemical properties, synthesis, and key applications. Detailed experimental protocols for its synthesis and use in bioconjugation are provided, alongside a summary of its role in inducing apoptosis in cancer cells. This guide aims to serve as a valuable resource for researchers utilizing this versatile chemical tool.

Chemical Properties and Structure

This compound, with the IUPAC name tert-butyl N-(6-azidohexyl)carbamate, is a linear hexane derivative featuring a terminal azide group and a Boc-protected amine.[1] This unique structure allows for orthogonal reactivity, making it an ideal linker for covalently attaching molecules. The azide group can participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent amide bond formation or other amine-specific reactions.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 129392-87-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₂N₄O₂ | [1][3][4][5] |

| Molecular Weight | 242.32 g/mol | [1][3][4][5] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Purity | ≥98% | [1] |

| Storage Temperature | 2-8°C | [3] |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCN=[N+]=[N-] | [1][5] |

| InChI Key | KOVHBVRTWMFCGJ-UHFFFAOYSA-N | [1] |

Safety Information

This compound is classified as harmful and an irritant.[1] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Hazard Statements:

-

H315: Causes skin irritation.[1]

Precautionary Phrases:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 6-amino-1-hexanol.[7] A general synthetic workflow is outlined below.

Synthesis Workflow

Detailed Synthesis Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Step 1: Boc Protection of 6-Amino-1-hexanol

-

Dissolve 6-amino-1-hexanol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Add a base, such as triethylamine or sodium bicarbonate, to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate under reduced pressure, and purify the resulting N-Boc-6-amino-1-hexanol by column chromatography.

Step 2: Mesylation of N-Boc-6-amino-1-hexanol

-

Dissolve N-Boc-6-amino-1-hexanol in anhydrous DCM and cool the solution to 0°C in an ice bath.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-(Boc-amino)hexyl methanesulfonate.

Step 3: Azide Substitution

-

Dissolve the crude 6-(Boc-amino)hexyl methanesulfonate in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture (e.g., to 60-80°C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product, this compound, by flash column chromatography.

Applications in Research and Drug Development

This compound is a versatile linker used in a variety of applications, including bioconjugation and drug delivery.[5]

Bioconjugation and Click Chemistry

The azide functionality of this compound allows for its use in "click chemistry," most notably the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). This reaction is highly efficient and specific, enabling the covalent attachment of this linker to molecules containing a terminal alkyne. After the click reaction, the Boc protecting group can be removed under acidic conditions to expose the primary amine, which can then be coupled to other molecules of interest, such as proteins, peptides, or drugs.

Anticancer Research

Some studies have indicated that this compound possesses anticancer properties by inhibiting cell proliferation and inducing apoptosis in carcinoma cells.[5] While the precise mechanism of action is not fully elucidated in the publicly available literature, the induction of apoptosis often involves key signaling pathways. A generalized apoptotic signaling pathway that could be investigated in the context of this compound's activity is presented below.

Conclusion

This compound is a valuable chemical tool with broad applicability in scientific research and development. Its orthogonal reactive groups, the azide and the protected amine, allow for sequential and specific conjugation reactions, making it an excellent choice for constructing complex molecular architectures. Further research into its biological activities, such as its potential anticancer effects, will likely expand its applications in the future. This guide provides a foundational understanding of its properties, synthesis, and uses to aid researchers in its effective implementation.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 129392-87-6 [chemicalbook.com]

- 3. 129392-87-6 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 129392-87-6 | EFA39287 [biosynth.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Synthesis of 6-Azido-N-Boc-hexylamine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide for the synthesis of 6-Azido-N-Boc-hexylamine, a versatile bifunctional linker molecule. This compound is of significant interest in chemical biology, medicinal chemistry, and drug development due to its utility in bioconjugation via "click chemistry" and subsequent modification following deprotection of the amine. The azide moiety allows for efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), while the Boc-protected amine provides a stable, latent nucleophile that can be unmasked for further coupling reactions.

Synthesis Overview

The most common and efficient synthesis of this compound (also known as tert-butyl (6-azidohexyl)carbamate) involves a diazo-transfer reaction. This method converts the primary amine of the readily available starting material, N-Boc-1,6-diaminohexane, into an azide group. The reaction typically employs a sulfonyl azide reagent, such as trifluoromethanesulfonyl azide (triflyl azide, TfN₃) or imidazole-1-sulfonyl azide, often in the presence of a copper(II) catalyst and a mild base.

The overall transformation is depicted below:

Caption: Synthesis of this compound from N-Boc-1,6-diaminohexane.

Experimental Protocol

This protocol is adapted from established diazo-transfer procedures on primary amines.[1] Researchers should exercise caution, as azide compounds can be energetic. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| N-Boc-1,6-diaminohexane | C₁₁H₂₄N₂O₂ | 216.32 | Starting material[2] |

| Triflyl azide (TfN₃) solution | CF₃SO₂N₃ | 171.08 | Diazo-transfer agent, handle with care. Can be prepared in situ or used as a stock solution. |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base, freshly distilled |

| Copper(II) sulfate (CuSO₄) | CuSO₄ | 159.61 | Catalyst |

| Toluene | C₇H₈ | 92.14 | Anhydrous solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent for workup |

| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | For aqueous wash |

| Saturated aq. NaCl (Brine) | NaCl | 58.44 | For aqueous wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent |

| Silica Gel | SiO₂ | 60.08 | For column chromatography |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Eluent for chromatography |

| Hexanes | C₆H₁₄ | 86.18 | Eluent for chromatography |

Procedure:

-

Reaction Setup: To a solution of N-Boc-1,6-diaminohexane (1.0 eq) in anhydrous toluene (approx. 0.1 M concentration) in a round-bottom flask, add copper(II) sulfate (0.02 eq) and triethylamine (1.5 eq).

-

Diazo-Transfer: Stir the mixture at room temperature. To this suspension, add a solution of triflyl azide (TfN₃) in toluene (approx. 2.0 eq) dropwise over 20-30 minutes. Caution: The reaction may be exothermic.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting amine.

-

Workup: Upon completion, dilute the reaction mixture with dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude oil by silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) is typically effective for eluting the product.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow liquid.[3] Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The azide group typically shows a characteristic sharp absorption band around 2100 cm⁻¹ in the IR spectrum.

Workflow and Data Visualization

The synthesis and subsequent application of this compound follow a logical workflow, which is crucial for planning experiments in drug development and chemical biology.

Caption: General workflow from synthesis to application of the linker.

Applications in Drug Development

This compound is a key building block for creating more complex molecular architectures. Its bifunctional nature allows for the sequential or orthogonal conjugation of different entities.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic payloads to antibodies.[4] The azide can be "clicked" onto an alkyne-modified antibody, and after Boc deprotection, the amine can be coupled to a drug.

-

PROTACs and Molecular Glues: In the development of proteolysis-targeting chimeras (PROTACs), this linker can connect a protein-of-interest (POI) ligand and an E3 ligase ligand.

-

Activity-Based Probes: The azide handle facilitates the attachment of reporter tags (like fluorophores or biotin) to probes designed to covalently label enzyme active sites.

The logical relationship for its use as a bifunctional linker is illustrated below.

Caption: Dual functionality of this compound as a molecular linker.

References

- 1. Direct Diazo-Transfer Reaction on β-lactam: Synthesis and Preliminary Biological Activities of 6-Triazolylpenicillanic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-BOC-1,6-diaminohexane | C11H24N2O2 | CID 2733170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

physicochemical properties of 6-Azido-N-Boc-hexylamine

An In-depth Technical Guide to the Physicochemical Properties of 6-Azido-N-Boc-hexylamine

Introduction: A Versatile Heterobifunctional Linker

This compound (tert-butyl N-(6-azidohexyl)carbamate) is a paramount tool in modern chemical biology, drug development, and materials science. As a heterobifunctional linker, it possesses two distinct reactive moieties at opposite ends of a flexible hexyl spacer: a terminal azide group and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This unique architecture allows for controlled, sequential conjugation reactions.

The azide functional group is a cornerstone of "click chemistry," a class of reactions known for being rapid, high-yielding, and bioorthogonal—meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[3][4] The most common application is the Huisgen 1,3-dipolar cycloaddition with alkynes, which forms a stable triazole linkage.[4][5] Concurrently, the Boc-protected amine provides a stable, yet readily cleavable, handle. The Boc group is exceptionally stable under basic, nucleophilic, and reductive conditions but can be efficiently removed using strong acids like trifluoroacetic acid (TFA), revealing a primary amine ready for conjugation via amide bond formation or other amine-specific chemistries.[6][7]

This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, reactivity, and safe handling protocols for this compound, designed for researchers, scientists, and professionals in the field of drug development.

Section 1: Chemical Identity and Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, reaction stoichiometry calculations, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(6-azidohexyl)carbamate | [8] |

| CAS Number | 129392-87-6 | [1][8][9] |

| Molecular Formula | C₁₁H₂₂N₄O₂ | [1][8][10] |

| Molecular Weight | 242.32 g/mol | [1][8][9] |

| Appearance | Colorless to pale yellow liquid/oil | [8][11] |

| Purity | Typically ≥95% | [8] |

Molecular Structure

The structure of this compound features a C6 aliphatic chain that imparts flexibility and hydrophobicity, separating the two key functional groups.

Caption: Chemical structure of this compound.

Solubility Profile

Due to its C6 alkyl chain and the bulky tert-butyl group, this compound exhibits good solubility in a wide range of common organic solvents, including:

-

Dichloromethane (DCM)

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

Tetrahydrofuran (THF)

-

Acetonitrile (ACN)

-

Methanol (MeOH) and Ethanol (EtOH)

-

Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)

Its solubility in water is limited. The parent compound, hexylamine, has a water solubility of 12 g/L, and the addition of the hydrophobic Boc group further reduces aqueous solubility.[12] This property is critical when designing conjugation reactions, particularly in aqueous buffers, where the addition of a co-solvent like DMF or DMSO may be necessary to maintain solubility.

Stability and Reactivity Considerations

The stability of this compound is governed by its two functional groups.

-

Azide Group: Organic azides are energetic molecules and must be handled with care as they can be sensitive to heat, shock, friction, and light, which can lead to potentially explosive decomposition.[13][14] The stability of an organic azide is often assessed by its carbon-to-nitrogen (C/N) ratio. A common guideline, the "Rule of Six," suggests that having at least six carbon atoms for each energetic group (like an azide) provides sufficient dilution to render the compound relatively safe to handle with standard precautions.[13][14] For this compound (C₁₁H₂₂N₄O₂), the ratio of carbons (11) to azide nitrogens (3) is greater than 3, and it satisfies the Rule of Six, indicating it is relatively stable compared to smaller organic azides. However, precautions are still mandatory (see Section 4).[15]

-

Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide array of reagents, including bases, nucleophiles, and mild reducing agents.[7] Its primary lability is to strong acids. This orthogonality is a key feature, allowing for selective deprotection without affecting the azide group or other acid-stable functionalities in a complex molecule.[7]

Section 2: Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is crucial before its use in any application. A combination of spectroscopic techniques provides a definitive structural confirmation.

Expected Spectral Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural verification. Expected chemical shifts (in CDCl₃) are:

-

~4.5 ppm (broad singlet, 1H): The proton of the carbamate N-H group.

-

~3.25 ppm (triplet, 2H): The methylene group adjacent to the azide (-CH₂-N₃).

-

~3.10 ppm (quartet, 2H): The methylene group adjacent to the carbamate nitrogen (-CH₂-NH-).

-

~1.6-1.2 ppm (multiplets, 8H): The four internal methylene groups of the hexyl chain.

-

1.44 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group (-C(CH₃)₃).[11]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~156 ppm: Carbonyl carbon of the Boc group (C=O).

-

~79 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

~51 ppm: Carbon adjacent to the azide group (-CH₂-N₃).

-

~40 ppm: Carbon adjacent to the carbamate nitrogen (-CH₂-NH-).

-

~28.4 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

-

~30-26 ppm: Four internal carbons of the hexyl chain.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

~3340 cm⁻¹ (broad): N-H stretch of the carbamate.

-

~2930 cm⁻¹: Aliphatic C-H stretches.

-

~2095 cm⁻¹ (strong, sharp): Asymmetric stretch of the azide (N₃) group. This is a highly characteristic and diagnostic peak.

-

~1690 cm⁻¹ (strong): C=O stretch of the carbamate.

-

-

MS (Mass Spectrometry):

-

ESI-MS (Electrospray Ionization): Expected [M+H]⁺ ion at m/z 243.19, [M+Na]⁺ at m/z 265.17.

-

General Protocol for Analytical Characterization

-

Sample Preparation: Dissolve a small amount (5-10 mg) of this compound in a suitable deuterated solvent (e.g., 0.5 mL CDCl₃) for NMR analysis. For MS, prepare a dilute solution in methanol or acetonitrile. For IR, the neat liquid can be analyzed between salt plates.

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) data.

-

Data Analysis:

-

Confirm the presence of all expected peaks in the IR spectrum, paying special attention to the strong azide stretch around 2100 cm⁻¹.

-

In the ¹H NMR, verify the chemical shifts, splitting patterns, and integration values for all proton signals. The 9H singlet for the Boc group and the two distinct triplets for the methylene groups adjacent to the N₃ and NH functionalities are key identifiers.

-

Use HRMS to confirm the elemental composition by matching the exact mass to the calculated value for C₁₁H₂₂N₄O₂.

-

Section 3: Reactivity, Deprotection, and Application Workflow

The utility of this compound lies in the orthogonal reactivity of its terminal groups, enabling a stepwise approach to building complex molecular architectures.

Boc Group Deprotection

The Boc group is reliably removed under acidic conditions to liberate the primary amine.[16] Trifluoroacetic acid (TFA) is the most common reagent for this transformation due to its effectiveness and the volatility of its byproducts.[6][7]

Standard Deprotection Protocol:

-

Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in a suitable solvent such as dichloromethane (DCM). A typical concentration is 0.1-0.2 M.

-

Acid Addition: Add an excess of trifluoroacetic acid (TFA). A common mixture is 20-50% TFA in DCM (v/v).

-

Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of CO₂ and isobutylene gas.[16] Monitor the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).

-

Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., rotary evaporation). The product is typically obtained as a TFA salt.

-

Neutralization (Optional): If the free amine is required, the TFA salt can be neutralized by dissolving the residue in a suitable solvent and adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), followed by standard aqueous work-up or direct use.

Azide Group Reactivity: Click Chemistry

The azide group serves as a bioorthogonal handle for click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][17]

-

CuAAC: Reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. This reaction is highly efficient but the copper catalyst can be toxic to cells, limiting its in vivo applications.[17][]

-

SPAAC: Reacts with a strained cyclooctyne (e.g., DBCO, BCN) without the need for a catalyst. This copper-free click chemistry is ideal for bioconjugation in living systems.[17]

General Experimental Workflow as a Linker

The dual functionality of this compound allows it to link two different molecules (Molecule A and Molecule B) in a controlled manner.

Caption: Sequential conjugation workflow using this compound.

Section 4: Safe Handling, Storage, and Disposal

CAUTION: Organic azides are potentially explosive and the azide ion is toxic. Strict adherence to safety protocols is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

-

Fume Hood: All manipulations of this compound, especially when heating or concentrating, must be performed in a certified chemical fume hood.[13]

-

Blast Shield: The use of a blast shield is strongly recommended, particularly when working with quantities greater than a few grams or when performing reactions at elevated temperatures.[19]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields are mandatory. A face shield should be worn when there is a risk of splashing or explosion.[13]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Change gloves immediately if contamination occurs.[13][19]

-

Body Protection: A flame-resistant lab coat must be worn at all times.[13]

-

Safe Handling and Incompatibilities

-

Avoid Heat, Shock, and Friction: Do not heat organic azides unless necessary, and avoid scratching or applying friction with metal spatulas. Use plastic or ceramic spatulas for transfers.[15][20]

-

Avoid Incompatible Materials:

-

Strong Acids: Contact with strong acids can generate highly toxic and explosive hydrazoic acid (HN₃).[14]

-

Heavy Metals: Avoid contact with heavy metals (e.g., copper, lead, mercury, silver, zinc) and their salts, as this can form highly shock-sensitive and explosive metal azides. This is particularly relevant for CuAAC reactions, where in situ generation of Cu(I) is preferred over using potentially hazardous copper azide salts.[19]

-

Halogenated Solvents: Do not use chlorinated solvents like dichloromethane or chloroform as reaction media for azide synthesis, as this can form explosively unstable di- and tri-azidomethane. While using DCM as a solvent for the already-formed this compound is common, care should be taken.[14][20]

-

Strong Reducing Agents: Can react violently with azides.

-

Storage

-

Store this compound in a tightly sealed container in a cool, dark, and dry place.[13][15]

-

Recommended storage is typically at refrigerated temperatures (2-8 °C) or frozen (-20 °C) to minimize decomposition over time.[13]

-

Store away from incompatible materials, especially acids and metals.[15]

Waste Disposal

-

NEVER pour azide-containing waste down the drain. This can lead to the formation of explosive heavy metal azides in the plumbing.[13][19]

-

All azide-containing waste, including contaminated labware and PPE, must be collected in a designated, clearly labeled hazardous waste container.[14]

-

Azide waste streams must be segregated from acidic waste.[13]

-

Follow all institutional and local regulations for hazardous waste disposal.

Conclusion

This compound is a powerful and versatile chemical tool, enabling the precise and controlled linkage of diverse molecular entities. Its value is derived from the orthogonal reactivity of its azide and Boc-protected amine functionalities, which allows for robust, multi-step synthetic strategies. While its energetic nature demands strict adherence to safety protocols, a thorough understanding of its physicochemical properties and reactivity allows researchers to harness its full potential in creating advanced bioconjugates, targeted therapeutics, and novel materials.

References

- 1. This compound | 129392-87-6 | EFA39287 [biosynth.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click chemistry - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. scbt.com [scbt.com]

- 10. 129392-87-6 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Hexylamine - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. safety.pitt.edu [safety.pitt.edu]

- 15. safety.fsu.edu [safety.fsu.edu]

- 16. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 17. adcreview.com [adcreview.com]

- 19. chemistry.unm.edu [chemistry.unm.edu]

- 20. ucd.ie [ucd.ie]

An In-depth Technical Guide to 6-Azido-N-Boc-hexylamine (CAS: 129392-87-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Azido-N-Boc-hexylamine, a versatile heterobifunctional linker molecule. Its unique combination of a terminal azide and a Boc-protected amine makes it a valuable tool in bioconjugation, proteomics, and drug delivery systems. This document details its physicochemical properties, synthesis, and purification, and provides in-depth experimental protocols for its application in protein labeling and antibody-drug conjugate (ADC) development.

Introduction

This compound, with the CAS number 129392-87-6, is a chemical compound featuring a hexyl spacer functionalized with an azide group at one end and a tert-butyloxycarbonyl (Boc) protected primary amine at the other.[1][2][3][4][5] The azide group serves as a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the efficient and specific covalent attachment to alkyne-modified molecules. The Boc-protected amine provides a stable, yet readily cleavable, functional group that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation reactions. These characteristics make it an ideal linker for a variety of applications in life sciences research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 129392-87-6 |

| Molecular Formula | C₁₁H₂₂N₄O₂ |

| Molecular Weight | 242.32 g/mol |

| Appearance | Colorless to light yellow liquid/oil |

| Purity | Typically ≥95% |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, DCM, Ethyl Acetate). Limited solubility in water. |

Synthesis and Purification

A common synthetic route to this compound involves a multi-step process starting from 6-amino-1-hexanol.

Synthesis Protocol

-

Boc Protection: 6-amino-1-hexanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) to protect the amino group.

-

Mesylation: The hydroxyl group of the resulting N-Boc-6-hydroxy-hexylamine is then converted to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base such as triethylamine.

-

Azide Substitution: The mesylate is subsequently displaced by an azide group through a nucleophilic substitution reaction with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Purification

The crude product is typically purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield pure this compound as a colorless oil.

Spectroscopic Data

The structural identity and purity of this compound are confirmed by various spectroscopic methods.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.26 (t, 2H, -CH₂-N₃), ~3.10 (q, 2H, -CH₂-NHBoc), ~1.58 (m, 2H), ~1.48 (m, 2H), 1.44 (s, 9H, -C(CH₃)₃), ~1.35 (m, 4H) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~156.0 (-C=O), ~79.0 (-C(CH₃)₃), ~51.4 (-CH₂-N₃), ~40.3 (-CH₂-NHBoc), ~30.0, ~28.8, ~28.4 (-C(CH₃)₃), ~26.5, ~26.4 |

| FT-IR | ν (cm⁻¹): ~3350 (N-H stretch), ~2930 (C-H stretch), ~2095 (N₃ stretch), ~1690 (C=O stretch, amide) |

| Mass Spec (ESI) | m/z: [M+Na]⁺ calculated for C₁₁H₂₂N₄O₂Na⁺ ~265.16, found ~265.2 |

Experimental Protocols and Applications

The bifunctional nature of this compound makes it a valuable reagent in various bioconjugation workflows.

General Workflow for Protein Labeling

This workflow describes the use of this compound to introduce an azide handle onto a protein for subsequent click chemistry-based labeling.

Detailed Protocol: Labeling of a Protein with a Fluorescent Dye

-

Deprotection of this compound: Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) and stir at room temperature for 1 hour. Remove the solvent and excess TFA under reduced pressure to obtain 6-azido-hexylamine.

-

Activation of the Linker: The resulting amine can be activated for conjugation to proteins. For example, to create an NHS ester, react the 6-azido-hexylamine with an excess of a homobifunctional NHS ester crosslinker (e.g., disuccinimidyl suberate) in an appropriate buffer.

-

Protein Labeling with Azide Linker: Add the activated azido-linker to a solution of the target protein in a suitable buffer (e.g., PBS, pH 7.4-8.0) at a molar excess. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Purification of Azide-Labeled Protein: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis.

-

Click Reaction: To the purified azide-labeled protein, add an alkyne-functionalized fluorescent dye (e.g., DBCO-Fluor 488 for copper-free click, or an alkyne-fluorophore for CuAAC). For CuAAC, add a freshly prepared solution of copper(II) sulfate and a reducing agent like sodium ascorbate. Incubate the reaction for 1 hour at room temperature.

-

Final Purification: Purify the fluorescently labeled protein from excess dye and catalyst using size-exclusion chromatography.

Application in Antibody-Drug Conjugate (ADC) Development

This compound can be used to link a cytotoxic drug to an antibody. The azide functionality allows for the attachment of the drug via click chemistry, while the deprotected amine can be conjugated to the antibody.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure and dual functionality enable the straightforward and efficient conjugation of various molecules, facilitating the development of sophisticated bioconjugates, diagnostic reagents, and targeted therapeutics. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this important linker molecule in a wide range of research and development endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 3. interchim.fr [interchim.fr]

- 4. High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

In-Depth Technical Guide to 6-Azido-N-Boc-hexylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Azido-N-Boc-hexylamine, a versatile bifunctional linker crucial in bioconjugation and drug delivery systems. Its unique structure, featuring a terminal azide and a Boc-protected amine, allows for sequential and site-specific conjugation of molecules through "click chemistry" and standard amine chemistries.

Core Molecular Data

This compound, also known by its IUPAC name tert-butyl N-(6-azidohexyl)carbamate, is a key reagent in the field of chemical biology and pharmaceutical sciences.[1][2][3] Its properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 242.32 g/mol [1][2][3] |

| Molecular Formula | C₁₁H₂₂N₄O₂[1][2][3] |

| CAS Number | 129392-87-6[1][2][3] |

| IUPAC Name | tert-butyl N-(6-azidohexyl)carbamate |

| Appearance | Liquid or white powder |

| Purity | Typically ≥98% |

Synthesis Protocol

The synthesis of this compound is a multi-step process that begins with the protection of one of the amino groups of a precursor molecule, followed by the introduction of the azide functionality. A common route starts from 6-amino-1-hexanol.

Step 1: Boc Protection of 6-Amino-1-hexanol

This step involves the selective protection of the amino group of 6-amino-1-hexanol with a tert-butoxycarbonyl (Boc) group.

Materials:

-

6-Amino-1-hexanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve 6-amino-1-hexanol in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath with stirring.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-Boc-6-amino-1-hexanol.

Step 2: Conversion of the Hydroxyl Group to a Leaving Group

The hydroxyl group of N-Boc-6-amino-1-hexanol is converted to a good leaving group, typically a mesylate, to facilitate nucleophilic substitution with azide.

Materials:

-

N-Boc-6-amino-1-hexanol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the crude N-Boc-6-amino-1-hexanol in dichloromethane.

-

Add triethylamine to the solution.

-

Slowly add methanesulfonyl chloride to the stirred solution at 0 °C.

-

Allow the reaction to proceed at room temperature for several hours.

Step 3: Azide Introduction

The final step is the nucleophilic substitution of the mesylate group with sodium azide to yield this compound.

Materials:

-

N-Boc-6-(methylsulfonyloxy)hexylamine (from Step 2)

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the crude product from Step 2 in N,N-dimethylformamide.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to approximately 100 °C for 1 hour.[4]

-

After cooling, the product can be extracted and purified using standard techniques such as liquid-liquid extraction and column chromatography.

Caption: Synthesis workflow for this compound.

Experimental Application: Bioconjugation via Click Chemistry

This compound is a cornerstone of bioconjugation, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction forms a stable triazole linkage between the azide group of the linker and a terminal alkyne on a target molecule.

General Protocol for CuAAC:

This protocol outlines the general steps for conjugating an alkyne-modified biomolecule with this compound.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, nucleic acid)

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (reducing agent)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Boc Deprotection (if necessary): If the amine functionality is required for a subsequent reaction, the Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane.

-

Reaction Setup: In a microcentrifuge tube, dissolve the alkyne-modified biomolecule and a molar excess of this compound in the reaction buffer.

-

Catalyst Preparation: In a separate tube, prepare the catalyst premix by adding the copper(II) sulfate solution to the THPTA solution.

-

Reaction Initiation: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

-

Purification: Purify the resulting conjugate using appropriate methods such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents.

Caption: General bioconjugation workflow using this compound.

Application in Studying Signaling Pathways

The versatility of this compound allows for its incorporation into chemical probes designed to investigate cellular signaling pathways. For instance, a bioactive molecule that targets a specific protein in a signaling cascade can be functionalized with this linker. Subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) via click chemistry enables the visualization or isolation of the target protein and its interacting partners.

While a specific research paper detailing the use of a this compound-derived probe to elucidate a novel signaling pathway was not identified within the scope of this search, its application in developing probes for sirtuins and in targeted drug delivery for cancer suggests its utility in studying pathways like the Wnt or MAPK signaling cascades.[5][6] The Wnt signaling pathway, crucial for cell fate, proliferation, and migration, is often dysregulated in cancer. A hypothetical application could involve a Wnt inhibitor linked to a reporter via this compound to study its interaction with key pathway components.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. 5z.com [5z.com]

- 3. This compound | 129392-87-6 | EFA39287 [biosynth.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Inhibition of Wnt signalling pathway by XAV939 enhances radiosensitivity in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the Wnt Signaling Pathway to Augment Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-Azido-N-Boc-hexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Azido-N-Boc-hexylamine, a bifunctional linker commonly employed in bioconjugation and chemical biology. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its predicted solubility based on its structural features and the known solubility of analogous compounds. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine its solubility in solvents pertinent to their specific applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Chemical Name | tert-butyl N-(6-azidohexyl)carbamate[1] |

| CAS Number | 129392-87-6[1][2][3][4] |

| Molecular Formula | C₁₁H₂₂N₄O₂[1][3] |

| Molecular Weight | 242.32 g/mol [1][5] |

| Appearance | Liquid[1] |

Qualitative Solubility Profile

The molecular structure of this compound, featuring a non-polar N-Boc protecting group and a hexyl chain, along with a polar azide group, suggests its solubility will vary across different solvent classes. While covalently bonded azides tend to be miscible with many aprotic organic solvents, the overall solubility will be influenced by the interplay of its hydrophobic and hydrophilic regions.[6] Based on the properties of similar organic azides and Boc-protected amines, a qualitative solubility profile can be inferred.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | The non-polar nature of these solvents is expected to effectively solvate the hexyl chain and Boc group. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are capable of solvating both the polar azide group and the less polar regions of the molecule.[6] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Moderately Soluble | Expected to be a reasonably good solvent due to the non-polar character of the molecule. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | The polarity of the hydroxyl group may limit the solubilization of the non-polar alkyl chain and Boc group. |

| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polarity of the azide group is likely to hinder solubility in non-polar hydrocarbon solvents. |

| Aqueous Solutions | Water, Phosphate-Buffered Saline (PBS) | Insoluble | The hydrophobic N-Boc group and hexyl chain will likely make the molecule immiscible in aqueous media. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise solubility data, experimental determination is essential. The following protocol outlines a general method for determining the solubility of this compound in a specific solvent.

Principle:

This method is based on the generation of a saturated solution at a constant temperature. The concentration of the dissolved solute in the supernatant is then quantified, typically using High-Performance Liquid Chromatography (HPLC) with a suitable detector.

Materials:

-

This compound

-

Selected solvent of interest

-

Volumetric flasks and pipettes

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

-

Analytical balance

Procedure:

-

Preparation of Calibration Standards:

-

Accurately prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial, ensuring undissolved liquid is visible.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solution to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.[7][8]

-

-

Separation of Undissolved Solute:

-

Quantification:

-

Analyze the calibration standards and the saturated supernatant by HPLC.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of this compound in the supernatant by interpolating its peak area from the calibration curve.

-

-

Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.[8]

-

Visualizations

The following diagrams illustrate the key logical relationships and workflows described in this guide.

Caption: Factors influencing the predicted solubility of this compound.

Caption: A typical experimental workflow for determining solubility.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 129392-87-6 [chemicalbook.com]

- 3. 129392-87-6 CAS MSDS (this compound ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 129392-87-6 | EFA39287 [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Stability and Storage of 6-Azido-N-Boc-hexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 6-Azido-N-Boc-hexylamine (CAS 129392-87-6). The content is curated for professionals in research and drug development who utilize this bifunctional linker in their synthetic workflows. This document synthesizes key safety considerations, structural stability principles, and practical handling protocols.

Introduction to this compound

This compound is a versatile chemical linker featuring a terminal azide group and a Boc-protected amine. The azide moiety allows for covalent modification via "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the Boc-protected amine provides a latent primary amine that can be deprotected for subsequent conjugation. Its utility in bioconjugation, drug delivery, and materials science necessitates a thorough understanding of its stability profile.

Chemical Stability Assessment

The stability of this compound is governed by the chemical properties of its two key functional groups: the azide and the tert-butyloxycarbonyl (Boc) protecting group.

Stability of the Azide Group

Organic azides are energetic molecules, and their stability is a critical consideration for safe handling and storage.[1][2] The stability of an organic azide is largely dependent on its molecular structure.[3] Generally, aliphatic azides, such as the one present in this compound, are more stable than aromatic or acyl azides.[3] Two empirical rules are often used for a preliminary assessment of the stability of organic azides:

-

Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability.[4] For this compound (C₁₁H₂₂N₄O₂), the ratio of the number of carbon and oxygen atoms to the number of nitrogen atoms is (11 + 2) / 4 = 3.25. A ratio greater than or equal to 3 suggests that the compound is likely to be manipulable and not prone to explosive decomposition under normal laboratory conditions.[2][3]

-

Rule of Six: This rule suggests that a molecule should have at least six carbon atoms for each energetic functional group (e.g., azide).[5] With 11 carbon atoms and one azide group, this compound satisfies this criterion, indicating a degree of dilution of the energetic azide group within the molecule, which contributes to its relative stability.[5]

Despite its relative stability, like all organic azides, it is sensitive to heat, light, friction, and shock.[2][5]

Stability of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group, valued for its stability in a broad range of chemical conditions, including basic, nucleophilic, and reductive environments.[6] However, the Boc group is intentionally designed to be labile under acidic conditions.[6][7] Cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7]

Thermal decomposition of the Boc group can also occur at elevated temperatures.[8][9] While this typically requires temperatures well above standard storage or reaction conditions, it is a factor to consider in high-temperature applications.

Recommended Storage and Handling

Proper storage and handling are paramount to maintain the integrity of this compound and to ensure laboratory safety.

Storage Conditions

Based on supplier recommendations and general guidelines for organic azides, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal decomposition of the azide group. |

| Light | Protect from light (e.g., amber vial) | To prevent photochemical degradation of the azide.[5] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent potential reactions with atmospheric components. |

| Container | Tightly sealed container | To prevent contamination and evaporation. |

Incompatible Materials

To prevent hazardous reactions, this compound should be stored and handled away from the following:

-

Strong Acids: Can lead to the formation of highly toxic and explosive hydrazoic acid (HN₃) and cleavage of the Boc group.[3][10]

-

Strong Oxidizing Agents: The azide group can react with oxidizing agents.[4]

-

Reducing Agents: While some reducing agents are used to convert azides to amines (e.g., Staudinger reduction), incompatible reducing agents may lead to uncontrolled reactions.[11]

-

Heavy Metals and their Salts (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive and explosive heavy metal azides.[5][10]

-

Halogenated Solvents: Avoid use with azides as they can form explosive di- and tri-azidomethane.[5]

Experimental Protocols for Stability Assessment

While specific, validated stability data for this compound is not publicly available, the following general protocols can be adapted to assess its stability under various stress conditions.

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[12]

Objective: To investigate the degradation of this compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C.

-

Neutral Hydrolysis: Water at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid compound and its solution at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid and its solution to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Sample at initial, 2, 4, 8, 24, and 48 hours (adjust as needed based on observed degradation).

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Use a UV detector and, if available, a mass spectrometer (LC-MS) to identify degradation products.

-

Quantification: Determine the percentage of degradation by comparing the peak area of the parent compound in stressed samples to that in an unstressed control.

Thermal Stability Analysis

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

-

Differential Scanning Calorimetry (DSC): Heat a small sample of the compound in a sealed aluminum pan at a constant rate (e.g., 5-10 °C/min). The resulting thermogram will show exothermic events corresponding to decomposition, providing information on the onset temperature and energy of decomposition.[13]

-

Thermogravimetric Analysis (TGA): Heat a sample at a constant rate in a controlled atmosphere (e.g., nitrogen) and monitor its mass loss over time. This provides information on the decomposition temperature range.[13]

Visualizations

The following diagrams illustrate key concepts related to the stability and handling of this compound.

Caption: Factors influencing the stability of this compound.

Caption: Workflow for assessing the stability of a chemical entity.

Conclusion

This compound is a relatively stable organic azide, as suggested by its molecular structure. However, its inherent energetic nature and the lability of the Boc group under certain conditions require strict adherence to recommended storage and handling protocols. By understanding the factors that influence its stability and implementing appropriate safety measures, researchers can confidently and safely utilize this valuable linker in their synthetic endeavors. It is strongly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.[14]

References

- 1. A novel procedure for stabilization of azide in biological samples and method for its determination (HS-GC-FID/FID) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 4. benchchem.com [benchchem.com]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. benchchem.com [benchchem.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemicalbook.com [chemicalbook.com]

The Azide Group: A Locus of Reactivity in Click Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical ligation strategies, click chemistry has emerged as a powerful paradigm, enabling the efficient and specific formation of covalent bonds under mild, biocompatible conditions. Central to this suite of reactions is the azide functional group (–N₃), a small, stable, and bioorthogonal moiety that has become an indispensable tool in fields ranging from drug discovery and development to materials science and chemical biology. Its unique electronic structure and reactivity profile, particularly in cycloaddition reactions with alkynes, form the cornerstone of the most widely utilized click chemistry transformations: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This technical guide provides a comprehensive exploration of the pivotal role of the azide group in these reactions, detailing the underlying mechanisms, quantitative kinetic data, and explicit experimental protocols for their application.

The Azide Group: Properties and Bioorthogonality

The azide group is a linear, 1,3-dipole with the structure R–N=N⁺=N⁻. Despite its high nitrogen content and inherent energy, organic azides exhibit remarkable stability in biological systems, being largely unreactive towards the plethora of functional groups found in biomolecules, such as amines, thiols, and hydroxyls. This chemical inertness, termed bioorthogonality, is a critical feature that allows for the selective modification of azide-tagged molecules in complex biological milieu without off-target reactions. The azide group is also relatively small, minimizing potential steric hindrance or perturbation of the biological activity of the molecule to which it is attached.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective [3+2] cycloaddition between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[1] The reaction is characterized by an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition.[2] This transformation is insensitive to aqueous conditions over a wide pH range (4-12) and tolerates a broad array of functional groups.[2]

Mechanism of CuAAC

The catalytic cycle of CuAAC, depicted below, involves the in situ formation of a copper(I)-acetylide intermediate. This intermediate then coordinates with the azide, leading to the formation of a six-membered copper(III)-containing intermediate. Subsequent reductive elimination yields the stable triazole product and regenerates the copper(I) catalyst.

Quantitative Data for CuAAC Reactions

While the reaction rates of CuAAC are consistently high, they can be influenced by the nature of the alkyne and azide substrates, the copper source, and the presence of accelerating ligands. The following table summarizes typical reaction times and yields for various CuAAC systems.

| Catalyst System | Azide Substrate | Alkyne Substrate | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |

| CuSO₄/Sodium Ascorbate | Benzyl azide | Phenylacetylene | 0.5 - 3.5 h | 50 | 80 - 96% | [3] |

| CuI | Benzyl azide | Phenylacetylene | 2 - 8 h | Room Temp | 91 - 97% | [3] |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Benzyl azide | Phenylacetylene | < 5 min | Room Temp | >99% | [4] |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Phenyl azide | Phenylacetylene | 30 min | Room Temp | >99% | [4] |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Benzyl azide | Hex-1-yne | 3 h | Room Temp | >99% | [4] |

Experimental Protocol: CuAAC for Bioconjugation

This protocol describes a general procedure for labeling a biomolecule containing an alkyne handle with an azide-functionalized cargo molecule.

Materials:

-

Alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-functionalized cargo molecule

-

Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)

-

Sodium ascorbate stock solution (100 mM in water, freshly prepared)

-

Aminoguanidine hydrochloride stock solution (100 mM in water, optional)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule (final concentration typically 1-10 mg/mL) and a 5- to 20-fold molar excess of the azide-functionalized cargo molecule in buffer.

-

Prepare the Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.

-

Initiate the Reaction: a. To the biomolecule-azide mixture, add the CuSO₄/THPTA premix to a final copper concentration of 50-250 µM. b. If oxidative damage to the biomolecule is a concern, add aminoguanidine to a final concentration of 5 mM.[5] c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[5]

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

-

Purification: Remove excess reagents and the copper catalyst from the labeled biomolecule using a suitable purification method such as size-exclusion chromatography or dialysis.

-

Characterization: Confirm successful conjugation and assess the purity of the product using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free variant of the azide-alkyne cycloaddition that relies on the high ring strain of a cyclooctyne to accelerate the reaction. This bioorthogonal reaction is particularly well-suited for applications in living systems where the cytotoxicity of copper is a concern.

Mechanism of SPAAC

The driving force for SPAAC is the release of ring strain (approximately 18 kcal/mol) in the cyclooctyne upon its [3+2] cycloaddition with an azide. This significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst. The reaction is a concerted 1,3-dipolar cycloaddition, forming a stable triazole linkage.

Quantitative Data for SPAAC Reactions

The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. The table below provides a comparison of the second-order rate constants for various commonly used cyclooctynes with benzyl azide.

| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| Bicyclo[6.1.0]nonyne (BCN) | ~0.004 - 0.1 | [6] |

| Dibenzocyclooctyne (DBCO) | ~0.1 - 0.9 | [6] |

| DIBAC | ~0.3 | [6] |

| DIFO | ~0.4 | [6] |

| BARAC | ~0.9 | [6] |

| F-DIBO | ~3.1 | [6] |

Experimental Protocol: SPAAC for Live Cell Labeling

This protocol outlines a general procedure for labeling azide-modified glycans on the surface of living cells with a cyclooctyne-functionalized fluorescent dye.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac₄ManNAz)

-

Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-Fluor 488)

-

Phosphate-buffered saline (PBS)

-

Live cell imaging buffer

Procedure:

-

Metabolic Labeling: a. Culture cells to 60-70% confluency. b. Add the azide-modified sugar to the culture medium at a final concentration of 25-50 µM. c. Incubate the cells for 1-3 days to allow for metabolic incorporation of the azide groups onto cell surface glycans.[7]

-

Labeling Reaction: a. Gently wash the cells twice with pre-warmed PBS to remove unincorporated azide sugar. b. Prepare a solution of the cyclooctyne-functionalized dye in pre-warmed serum-free medium or live cell imaging buffer at a final concentration of 10-20 µM.[7] c. Add the dye solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[7]

-

Washing and Imaging: a. Remove the labeling solution and wash the cells three times with pre-warmed PBS. b. Add fresh, pre-warmed live cell imaging buffer to the cells. c. Image the labeled cells using a fluorescence microscope with the appropriate filter set.

The Role of Azides in Drug Discovery and Development

Click chemistry, powered by the azide-alkyne ligation, has become a transformative tool in the drug discovery pipeline. Its applications span from target identification and validation to lead discovery and optimization.

The ability to rapidly and reliably synthesize diverse libraries of compounds through CuAAC has accelerated high-throughput screening efforts. Furthermore, fragment-based drug discovery has been greatly enhanced by using click chemistry to link small, weakly binding fragments into more potent lead compounds. In the realm of biologics, SPAAC has enabled the site-specific conjugation of cytotoxic drugs to antibodies, leading to the development of next-generation antibody-drug conjugates (ADCs) with improved therapeutic indices.

Conclusion

The azide group, through its unique combination of stability, bioorthogonality, and versatile reactivity in cycloaddition reactions, has firmly established itself as a cornerstone of click chemistry. The development of CuAAC and SPAAC has provided researchers with a robust and reliable toolkit for the precise chemical modification of molecules in a wide range of contexts. From elucidating biological pathways through live-cell imaging to constructing novel therapeutic modalities, the applications of azide-based click chemistry continue to expand, promising further innovations in science and medicine. The quantitative understanding of the kinetics and the availability of detailed experimental protocols, as outlined in this guide, are crucial for the effective implementation of these powerful chemical tools.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Click Chemistry [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. toolify.ai [toolify.ai]

- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

In-depth Technical Guide to the Spectral Data of 6-Azido-N-Boc-hexylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 6-Azido-N-Boc-hexylamine, a valuable bifunctional linker used in bioconjugation, drug delivery, and proteomics. This document details the experimental protocols for its synthesis and NMR analysis, presents a thorough interpretation of the spectral data, and includes visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction

This compound, also known as tert-butyl (6-azidohexyl)carbamate, is a versatile chemical tool featuring a terminal azide group and a Boc-protected amine. The azide moiety allows for efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). The Boc-protected amine provides a stable, yet readily deprotectable, functional group for further derivatization. Accurate characterization of this compound by NMR spectroscopy is crucial for verifying its purity and structural integrity before its application in complex biological systems.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 6-amino-1-hexanol.

Step 1: Boc Protection of 6-Amino-1-hexanol

To a solution of 6-amino-1-hexanol in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, di-tert-butyl dicarbonate (Boc)₂O is added, often in the presence of a base like triethylamine (TEA) or sodium bicarbonate. The reaction mixture is stirred at room temperature until the starting material is consumed, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield tert-butyl (6-hydroxyhexyl)carbamate.

Step 2: Azidation of tert-Butyl (6-hydroxyhexyl)carbamate

The hydroxyl group of tert-butyl (6-hydroxyhexyl)carbamate is first converted to a good leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine. The resulting intermediate is then treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated to facilitate the nucleophilic substitution. After an aqueous workup and extraction, the final product, this compound, is purified by column chromatography.

NMR Data Acquisition

A sample of purified this compound (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

NMR Spectral Data and Interpretation

The structural confirmation of this compound is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.50 | br s | 1H | -NH -Boc |

| 3.26 | t, J ≈ 6.9 Hz | 2H | -CH₂-N₃ |

| 3.09 | q, J ≈ 6.8 Hz | 2H | -CH₂-NHBoc |

| 1.59 | p, J ≈ 7.0 Hz | 2H | -CH₂-CH₂N₃ |

| 1.48 | p, J ≈ 7.2 Hz | 2H | -CH₂-CH₂NHBoc |

| 1.44 | s | 9H | -C(CH ₃)₃ |

| ~1.36 | m | 4H | -CH₂-CH₂-CH₂-CH₂- |

Interpretation:

-

The broad singlet at approximately 4.50 ppm corresponds to the proton of the carbamate (-NH-).

-

The triplet at 3.26 ppm is assigned to the methylene protons adjacent to the electron-withdrawing azide group.

-

The quartet at 3.09 ppm represents the methylene protons adjacent to the carbamate nitrogen.

-

The singlet at 1.44 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group.

-

The remaining multiplets in the aliphatic region correspond to the other four methylene groups of the hexyl chain.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 156.0 | C =O (carbamate) |

| 79.1 | -C (CH₃)₃ |

| 51.3 | -C H₂-N₃ |

| 40.4 | -C H₂-NHBoc |

| 29.9 | Alkyl C H₂ |

| 28.7 | Alkyl C H₂ |

| 28.4 | -C(C H₃)₃ |

| 26.4 | Alkyl C H₂ |

| 26.3 | Alkyl C H₂ |

Interpretation:

-

The signal at 156.0 ppm is attributed to the carbonyl carbon of the Boc group.[1]

-

The peak at 79.1 ppm corresponds to the quaternary carbon of the tert-butyl group.[1]

-

The signal at 51.3 ppm is assigned to the carbon directly attached to the azide group.[1]

-

The peak at 40.4 ppm represents the carbon adjacent to the carbamate nitrogen.[1]

-

The signal at 28.4 ppm is characteristic of the three equivalent methyl carbons of the Boc group.[1]

-

The remaining signals at 29.9, 28.7, 26.4, and 26.3 ppm correspond to the four methylene carbons of the hexyl chain.[1]

Visualizations

To further clarify the experimental and logical relationships, the following diagrams are provided.

Caption: Synthetic and analytical workflow for this compound.

Caption: Key features and characterization of this compound.

References

Unraveling the Proteome: An In-depth Technical Guide to Bifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, understanding the dynamic interplay of proteins is paramount to deciphering cellular function and disease mechanisms. Bifunctional crosslinkers have emerged as powerful chemical tools to capture these transient and stable interactions, providing invaluable insights into protein structure, function, and the architecture of complex molecular machinery. This technical guide provides a comprehensive overview of bifunctional crosslinkers, their classification, chemistries, and applications, with a focus on detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Core Concepts of Bifunctional Crosslinkers

Bifunctional crosslinkers are reagents containing two reactive groups connected by a spacer arm.[1][2] These reactive ends covalently bind to specific functional groups on amino acid residues, effectively creating a molecular bridge between interacting proteins or different domains of a single protein.[1] This "freezing" of interactions allows for their subsequent identification and characterization using techniques such as mass spectrometry (MS).[3]

The utility of a bifunctional crosslinker is determined by three key features:

-

Reactive Groups: These moieties dictate the target amino acid residues. Common targets include primary amines (lysine, N-terminus), sulfhydryls (cysteine), and carboxyl groups (aspartate, glutamate).[3]

-

Spacer Arm: The length and chemical nature of the spacer arm are critical. Its length imposes a distance constraint between the linked residues, providing valuable structural information.[4] Spacer arms can also incorporate features like cleavability or isotope labeling for more advanced applications.

-

Chemical Structure: The overall structure influences properties such as solubility, membrane permeability, and reversibility.

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers are broadly categorized based on the nature of their reactive groups:

-

Homobifunctional Crosslinkers: These possess two identical reactive groups and are typically used in a single-step reaction to link similar functional groups. They are effective for capturing a snapshot of potential protein interactions.[2][5]

-

Heterobifunctional Crosslinkers: Featuring two different reactive groups, these allow for sequential, controlled conjugation of two different molecules, minimizing unwanted self-conjugation.[2][6]

-

Photoreactive Crosslinkers: This subclass of heterobifunctional crosslinkers contains one chemically specific reactive group and one that is activated by UV light. The photoreactive group can non-selectively insert into C-H or N-H bonds of nearby molecules, enabling the capture of interactions that lack specific functional groups.[6]

Data Presentation: Quantitative Properties of Common Bifunctional Crosslinkers